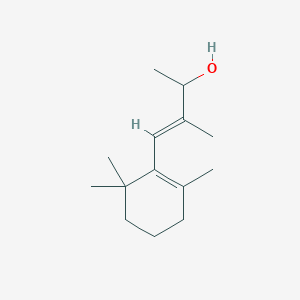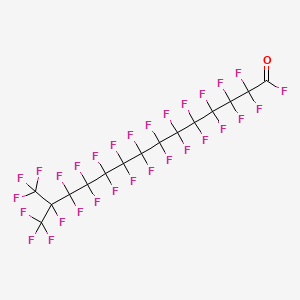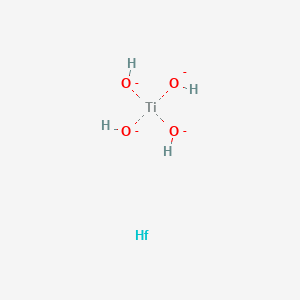
Hafnium titanium oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hafnium titanium oxide is a compound that combines the elements hafnium and titanium with oxygen. This compound is known for its unique properties, including high dielectric constant, high thermal stability, and excellent chemical resistance. These characteristics make it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Hafnium titanium oxide can be synthesized through several methods, including:
Sol-Gel Method: This involves the hydrolysis and condensation of metal alkoxides, such as hafnium and titanium alkoxides, in a solution. The resulting gel is then dried and calcined to form the oxide.
Hydrothermal Synthesis: This method involves reacting hafnium and titanium precursors in an aqueous solution at high temperatures and pressures. This process can produce nanoparticles with controlled sizes and shapes.
Chemical Vapor Deposition (CVD): In this method, hafnium and titanium precursors are vaporized and then reacted with oxygen in a high-temperature chamber to form a thin film of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale sol-gel or hydrothermal processes. These methods are scalable and can produce high-purity materials suitable for various applications.
化学反应分析
Types of Reactions
Hafnium titanium oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides.
Reduction: It can be reduced to lower oxidation states using reducing agents like hydrogen or carbon monoxide.
Substitution: Hafnium and titanium atoms in the oxide lattice can be substituted with other metal atoms to modify the material’s properties.
Common Reagents and Conditions
Oxidation: Oxygen or ozone at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Metal salts or organometallic compounds in a suitable solvent.
Major Products Formed
Oxidation: Higher oxides of hafnium and titanium.
Reduction: Lower oxides or elemental hafnium and titanium.
Substitution: Doped this compound with modified properties.
科学研究应用
Hafnium titanium oxide has a wide range of scientific research applications, including:
Electronics: Used as a high-k dielectric material in semiconductor devices to improve performance and reduce power consumption.
Catalysis: Acts as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biomedical Applications: Investigated for use in drug delivery systems and as a component in bioactive coatings for implants.
Energy Storage: Utilized in the development of advanced batteries and supercapacitors due to its high dielectric constant and stability.
作用机制
The mechanism by which hafnium titanium oxide exerts its effects depends on its application:
In Electronics: The high dielectric constant of this compound allows it to store more charge, making it an effective material for capacitors and other electronic components.
In Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.
In Biomedical Applications: Its biocompatibility and stability make it suitable for use in medical devices and drug delivery systems.
相似化合物的比较
Hafnium titanium oxide can be compared with other similar compounds, such as:
Zirconium Titanium Oxide: Similar in structure and properties but with slightly different chemical behavior due to the presence of zirconium instead of hafnium.
Titanium Oxide: Known for its photocatalytic properties, titanium oxide is widely used in applications like solar cells and environmental remediation.
Conclusion
This compound is a versatile compound with a wide range of applications in electronics, catalysis, biomedical fields, and energy storage. Its unique properties, such as high dielectric constant and thermal stability, make it a valuable material for scientific research and industrial use.
属性
分子式 |
H4HfO4Ti-4 |
|---|---|
分子量 |
294.38 g/mol |
IUPAC 名称 |
hafnium;titanium;tetrahydroxide |
InChI |
InChI=1S/Hf.4H2O.Ti/h;4*1H2;/p-4 |
InChI 键 |
IQLBAKODPPKIOC-UHFFFAOYSA-J |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[Ti].[Hf] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





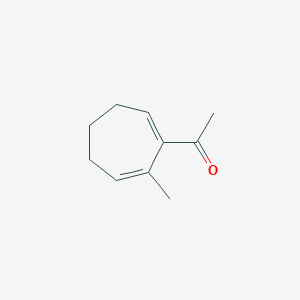
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)

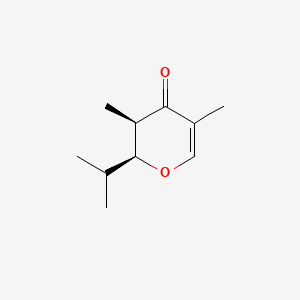
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)
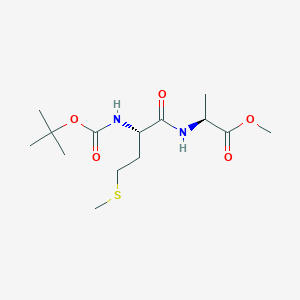
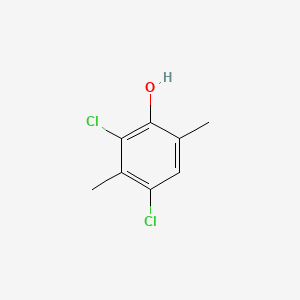
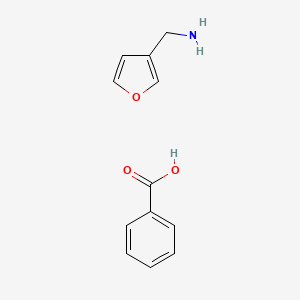
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
